molecular formula C23H21N3O3 B11066168 1-Amino-2-[(2-hydroxyethyl)amino]-4-[(3-methylphenyl)amino]anthracene-9,10-dione

1-Amino-2-[(2-hydroxyethyl)amino]-4-[(3-methylphenyl)amino]anthracene-9,10-dione

Cat. No.: B11066168
M. Wt: 387.4 g/mol
InChI Key: NJWCQYAUNRELFU-UHFFFAOYSA-N
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Description

1-AMINO-2-[(2-HYDROXYETHYL)AMINO]-4-(3-TOLUIDINO)ANTHRA-9,10-QUINONE is a complex organic compound known for its vibrant color and unique chemical properties. This compound is part of the anthraquinone family, which is widely used in dyes and pigments due to its intense coloration and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-AMINO-2-[(2-HYDROXYETHYL)AMINO]-4-(3-TOLUIDINO)ANTHRA-9,10-QUINONE typically involves multiple steps, starting with the preparation of the anthraquinone core. This core is then functionalized with amino and hydroxyethylamino groups through a series of substitution reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality. Industrial methods also focus on optimizing the use of raw materials and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

1-AMINO-2-[(2-HYDROXYETHYL)AMINO]-4-(3-TOLUIDINO)ANTHRA-9,10-QUINONE undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.

    Substitution: The amino and hydroxyethylamino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Transition metal catalysts like palladium or platinum are often used in substitution reactions.

Major Products

The major products formed from these reactions include various substituted anthraquinones and hydroquinones, which have applications in dyes, pigments, and pharmaceuticals.

Scientific Research Applications

1-AMINO-2-[(2-HYDROXYETHYL)AMINO]-4-(3-TOLUIDINO)ANTHRA-9,10-QUINONE has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential as a biological stain due to its intense coloration.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of dyes and pigments for textiles, plastics, and inks.

Mechanism of Action

The mechanism of action of 1-AMINO-2-[(2-HYDROXYETHYL)AMINO]-4-(3-TOLUIDINO)ANTHRA-9,10-QUINONE involves its interaction with cellular components. The compound can intercalate into DNA, disrupting replication and transcription processes. It also generates reactive oxygen species (ROS) that can induce oxidative stress in cells, leading to cell death. These properties make it a potential candidate for anticancer therapies.

Comparison with Similar Compounds

Similar Compounds

  • 1-AMINO-2-[(2-HYDROXYETHYL)AMINO]-4-(3-METHYLANILINO)ANTHRA-9,10-QUINONE
  • 1-AMINO-2-[(2-HYDROXYETHYL)AMINO]-4-(4-TOLUIDINO)ANTHRA-9,10-QUINONE

Uniqueness

1-AMINO-2-[(2-HYDROXYETHYL)AMINO]-4-(3-TOLUIDINO)ANTHRA-9,10-QUINONE is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of amino and hydroxyethylamino groups enhances its solubility and reactivity, making it more versatile in various applications compared to its analogs.

Properties

Molecular Formula

C23H21N3O3

Molecular Weight

387.4 g/mol

IUPAC Name

1-amino-2-(2-hydroxyethylamino)-4-(3-methylanilino)anthracene-9,10-dione

InChI

InChI=1S/C23H21N3O3/c1-13-5-4-6-14(11-13)26-17-12-18(25-9-10-27)21(24)20-19(17)22(28)15-7-2-3-8-16(15)23(20)29/h2-8,11-12,25-27H,9-10,24H2,1H3

InChI Key

NJWCQYAUNRELFU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)NCCO

Origin of Product

United States

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